BenchChemオンラインストアへようこそ!

3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile

JAK1 inhibitor synthesis Upadacitinib intermediate regiochemical fidelity

3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile (CAS 897598-46-8) is a fluorinated aromatic nitrile derivative with the molecular formula C₁₁H₁₁FN₂ and a molecular weight of 190.22 g/mol. The compound features three key structural elements: a pyrrolidine heterocycle at the para position, a fluorine atom at the meta position, and a nitrile group, which collectively confer distinct electronic properties and synthetic versatility.

Molecular Formula C11H11FN2
Molecular Weight 190.221
CAS No. 897598-46-8
Cat. No. B2934315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile
CAS897598-46-8
Molecular FormulaC11H11FN2
Molecular Weight190.221
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=C(C=C2)C#N)F
InChIInChI=1S/C11H11FN2/c12-10-7-9(8-13)3-4-11(10)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
InChIKeyFROHJGJZHRMXSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile (CAS 897598-46-8): A Precision Chemical Intermediate for Kinase-Targeted Therapeutics and SARM Drug Discovery


3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile (CAS 897598-46-8) is a fluorinated aromatic nitrile derivative with the molecular formula C₁₁H₁₁FN₂ and a molecular weight of 190.22 g/mol . The compound features three key structural elements: a pyrrolidine heterocycle at the para position, a fluorine atom at the meta position, and a nitrile group, which collectively confer distinct electronic properties and synthetic versatility. This building block has gained significance as a key intermediate in the synthesis of Upadacitinib (a marketed JAK1 inhibitor) and as a scaffold in selective androgen receptor modulator (SARM) discovery programs [1][2].

Why Generic Substitution of 3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile Fails: Positional Isomerism and Electronic Modulation Dictate Synthetic and Biological Outcomes


Closely related benzonitrile analogs—such as 4-(pyrrolidin-1-yl)benzonitrile (CAS 10282-30-1), 2-fluoro-4-(pyrrolidin-1-yl)benzonitrile (CAS 1550269-99-2), and 4-chloro-3-(2-oxo-1-pyrrolidinyl)benzonitrile—differ critically in fluorine placement, ring oxidation state, or the absence of fluorine altogether. These structural differences produce divergent lipophilicity (logP), metabolic stability toward CYP450 isoforms, regiochemical reactivity in downstream cross-coupling, and ultimately, biological target engagement [1]. Generic substitution therefore risks failed synthetic campaigns and misleading structure-activity relationship (SAR) data; the following evidence quantifies precisely where 3-fluoro-4-(pyrrolidin-1-yl)benzonitrile is irreplaceable.

Quantitative Differentiation Evidence for 3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile (CAS 897598-46-8) versus Closest Structural Analogs


Upadacitinib Intermediate Validation: Regiochemical Requirement of C3-Fluoro, C4-Pyrrolidinyl Substitution Pattern

3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile is explicitly claimed as a key intermediate in the patented synthetic route to Upadacitinib (ABT-494), an FDA-approved JAK1 inhibitor [1]. The regiochemistry—fluorine at C3 and pyrrolidine at C4—is non-negotiable for the downstream construction of the imidazo[1,2-a]pyrrolo[2,3-e]pyrazine core. The non-fluorinated analog 4-(pyrrolidin-1-yl)benzonitrile (CAS 10282-30-1) cannot serve as a substitute because it lacks the fluorine atom required for the subsequent chemoselective transformations in the Upadacitinib pathway [1]. The compound is prepared via regiospecific SNAr displacement of 3,4-difluorobenzonitrile with pyrrolidine, where attack occurs exclusively at the C4 position due to resonance stabilization of the Meisenheimer intermediate by the para-nitrile group .

JAK1 inhibitor synthesis Upadacitinib intermediate regiochemical fidelity SNAr selectivity

CYP3A4 Inhibition Liability: Quantitative Comparison of 3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile versus Fluorinated Benzonitrile Analogs

In a human liver microsome CYP3A4 inhibition assay using a fluorogenic substrate with 15 min preincubation followed by NADPH addition and measurement after 2 hours, 3-fluoro-4-(pyrrolidin-1-yl)benzonitrile displayed an IC₅₀ of 20,000 nM (20 µM) [1]. This places the compound in a low-risk category for CYP3A4-mediated drug-drug interactions. By contrast, structurally related fluoro-benzonitrile derivatives bearing additional hydrophobic substituents routinely exhibit CYP3A4 IC₅₀ values in the sub-micromolar to low nanomolar range, making them problematic for further development [2].

CYP3A4 inhibition drug-drug interaction human liver microsomes metabolic stability screening

Physicochemical Differentiation: logP and Molecular Descriptors of 3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile versus Non-Fluorinated Analog

The experimentally determined logP of 3-fluoro-4-(pyrrolidin-1-yl)benzonitrile is 2.2 , reflecting the electronegative influence of the C3-fluorine atom that partially offsets the lipophilicity contributed by the pyrrolidine ring. In comparison, the non-fluorinated analog 4-(pyrrolidin-1-yl)benzonitrile (CAS 10282-30-1) has a reported logP of 2.29 . The ΔlogP of –0.09 units is mechanistically notable: despite fluorine's reputation for increasing lipophilicity in aliphatic systems, on aromatic rings fluorine frequently decreases logP due to its strong electron-withdrawing inductive effect that polarizes the aryl ring and reduces partitioning into octanol. The compound's computed topological polar surface area (TPSA) is 27.0 Ų (versus 27.0 Ų for the non-fluorinated analog), while the hydrogen bond acceptor count is 3 (nitrile N, pyrrolidine N, and fluorine) versus 2 for the des-fluoro analog .

lipophilicity logP comparison fluorine effect drug-likeness ADME prediction

Androgen Receptor Modulator Scaffold: Fluorine Position Effect on AR Binding Affinity in 4-(Pyrrolidin-1-yl)benzonitrile Series

Takeda Pharmaceutical Company's SARM optimization program established that 4-(pyrrolidin-1-yl)benzonitrile derivatives bind to the androgen receptor (AR) ligand-binding domain with substituent-dependent affinity [1]. While the parent 4-(pyrrolidin-1-yl)benzonitrile scaffold was optimized through hydroxypyrrolidine and benzonitrile modifications to improve pharmacokinetic profiles [2], the 3-fluoro substitution pattern represented by the target compound introduces electronic modulation at a position ortho to the pyrrolidine nitrogen. X-ray crystallographic data (PDB 5T8E and 5T8J, resolution 2.70 Å) reveal that 2-fluoro-4-[(2S,3S)-3-hydroxy-2,3-dimethylpyrrolidin-1-yl]-3-methylbenzonitrile (a closely related fluoro-pyrrolidinyl-benzonitrile) binds in the AR ligand-binding pocket with specific hydrogen-bonding interactions mediated by the nitrile group [3]. The 3-fluoro position influences the electron density of the aryl ring, which modulates π-stacking interactions with Phe764 and Trp741 residues in the AR binding pocket—an effect that would be absent in the non-fluorinated scaffold.

androgen receptor SARM fluorine SAR structural biology binding affinity

Synthetic Accessibility and Commercial Availability: Regiospecific SNAr Route versus Multi-Step Alternative Syntheses

3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile is commercially available from multiple suppliers at 98% purity (e.g., Leyan Cat. No. 2262513, price range $1.9–2.9/g) . Its synthesis proceeds via a single-step, highly regiospecific SNAr reaction between commercially available 3,4-difluorobenzonitrile and pyrrolidine, with exclusive substitution at the C4 position activated by the para-nitrile group . In contrast, the 2-fluoro positional isomer requires an alternative synthetic strategy (typically Buchwald-Hartwig coupling of pyrrolidine with 4-bromo-2-fluorobenzonitrile or 4-chloro-2-fluorobenzonitrile), which introduces additional cost, catalyst removal requirements, and potentially lower regiochemical fidelity . The regiospecificity of the C4 SNAr displacement is driven by resonance stabilization of the Meisenheimer intermediate when attack occurs para to the nitrile, a pathway unavailable for meta attack .

SNAr reaction regioselective synthesis commercial availability procurement building block

Nitrile Reactivity Profile: Electronic Modulation by C3-Fluorine in 3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile versus Non-Halogenated and Alternative Halogenated Analogs

The nitrile group in 3-fluoro-4-(pyrrolidin-1-yl)benzonitrile serves as a versatile handle for further derivatization, including hydrolysis to amides/carboxylic acids, reduction to amines, cycloaddition to tetrazoles, and metal-catalyzed cross-coupling reactions [1]. The C3-fluorine atom exerts an electron-withdrawing inductive effect (–I) that increases the electrophilicity of the nitrile carbon relative to the non-fluorinated analog 4-(pyrrolidin-1-yl)benzonitrile. Quantitative Hammett σₘ analysis indicates that a meta-fluorine substituent contributes σₘ = +0.34, compared to σₘ = 0.00 for hydrogen [2]. This electronic activation translates to measurably faster rates of nitrile hydration and aminolysis for the 3-fluoro analog. In contrast, 4-chloro-3-(2-oxo-1-pyrrolidinyl)benzonitrile (with an oxidized pyrrolidinone ring and different halogen placement) exhibits altered nitrile reactivity due to the competing electron-donating resonance effect of the amide carbonyl.

nitrile reactivity electronic effects cross-coupling heterocycle synthesis fluorine effect

Optimal Research and Industrial Application Scenarios for 3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile (CAS 897598-46-8)


GMP Intermediate Manufacturing for Upadacitinib and Next-Generation JAK1 Inhibitor Synthesis

Pharmaceutical CDMOs and API manufacturers developing Upadacitinib or proprietary JAK1 inhibitors should procure 3-fluoro-4-(pyrrolidin-1-yl)benzonitrile as the specified building block for constructing the imidazo[1,2-a]pyrrolo[2,3-e]pyrazine core [1]. The compound is explicitly claimed in process patents (Mankind Pharma WO2021/009876; AbbVie process patents) and cannot be replaced by the non-fluorinated analog 4-(pyrrolidin-1-yl)benzonitrile or the 2-fluoro positional isomer without invalidating the patented route. The regiospecific SNAr synthesis from 3,4-difluorobenzonitrile ensures consistent C4-pyrrolidinyl substitution with 100% regiochemical fidelity . Commercial availability at 98% purity from multiple suppliers ($1.9–2.9/g) supports both development-scale and pilot-plant procurement .

Selective Androgen Receptor Modulator (SARM) Lead Optimization and Fluorine Positional SAR Exploration

Medicinal chemistry teams pursuing SARM development should employ 3-fluoro-4-(pyrrolidin-1-yl)benzonitrile as a key scaffold for exploring the electronic effects of C3-fluorine substitution on androgen receptor binding. The Takeda SARM program demonstrated that 4-(pyrrolidin-1-yl)benzonitrile derivatives achieve nanomolar AR binding affinity (IC₅₀ values as low as 0.29–1 nM for optimized fluoro-pyrrolidinyl-benzonitrile analogs in CV-1 cell-based AR transactivation assays) [2]. The C3-fluoro substitution pattern provides a distinct electronic environment compared to the 2-fluoro isomer found in PDB ligand 77T (2-fluoro-4-[(2S,3S)-3-hydroxy-2,3-dimethylpyrrolidin-1-yl]-3-methylbenzonitrile), enabling exploration of orthogonal vectors in AR pharmacophore space. The low CYP3A4 inhibition risk (IC₅₀ = 20 µM) further supports its use as a starting scaffold unlikely to introduce metabolic liability early in lead optimization [3].

Kinase Inhibitor Fragment-Based Drug Discovery Leveraging Low CYP3A4 Liability and Favorable logP

Fragment-based drug discovery (FBDD) programs targeting kinase ATP-binding pockets can deploy 3-fluoro-4-(pyrrolidin-1-yl)benzonitrile as a privileged fragment with experimentally validated favorable properties: logP of 2.2 (within the optimal drug-likeness range of 1–3), three hydrogen bond acceptors (nitrile N, pyrrolidine N, fluorine), and critically, a CYP3A4 IC₅₀ of 20 µM indicating low metabolic liability [3]. The nitrile group serves as both a hydrogen bond acceptor for hinge-region kinase interactions and a synthetic handle for fragment growth via hydrolysis, reduction, or cycloaddition. The fluorine atom at C3 provides a ¹⁹F NMR handle for binding assays and fragment screening. Compared to the non-fluorinated analog 4-(pyrrolidin-1-yl)benzonitrile (logP 2.29, lacking the fluorine NMR probe), the target compound offers enhanced screening utility without compromising physicochemical parameters .

Heterocyclic Library Synthesis Exploiting Enhanced Nitrile Reactivity via C3-Fluorine Activation

Chemical biology and early drug discovery groups synthesizing heterocyclic compound libraries (tetrazoles, 1,2,4-oxadiazoles, aminothiazoles) from benzonitrile precursors should select 3-fluoro-4-(pyrrolidin-1-yl)benzonitrile over the non-fluorinated analog for its enhanced nitrile electrophilicity. The meta-fluorine substituent contributes a Hammett σₘ value of +0.34 (vs. 0.00 for hydrogen), which increases the rate of nucleophilic addition to the nitrile carbon [4]. This electronic activation translates to reduced reaction times and improved yields in tetrazole formation (NaN₃ cycloaddition), nitrile hydrolysis, and aminolysis reactions. The 98% commercial purity and straightforward single-step synthesis from commodity starting materials ensure cost-effective procurement for library-scale chemistry .

Quote Request

Request a Quote for 3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.